3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 5925-73-5
VCID: VC9885148
InChI: InChI=1S/C22H29NO5/c1-14(2)17-8-7-15(3)11-18(17)28-10-9-23-22(24)16-12-19(25-4)21(27-6)20(13-16)26-5/h7-8,11-14H,9-10H2,1-6H3,(H,23,24)
SMILES: CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Molecular Formula: C22H29NO5
Molecular Weight: 387.5 g/mol

3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide

CAS No.: 5925-73-5

Cat. No.: VC9885148

Molecular Formula: C22H29NO5

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide - 5925-73-5

Specification

CAS No. 5925-73-5
Molecular Formula C22H29NO5
Molecular Weight 387.5 g/mol
IUPAC Name 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
Standard InChI InChI=1S/C22H29NO5/c1-14(2)17-8-7-15(3)11-18(17)28-10-9-23-22(24)16-12-19(25-4)21(27-6)20(13-16)26-5/h7-8,11-14H,9-10H2,1-6H3,(H,23,24)
Standard InChI Key LPDJALNJCBVSCB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates a 3,4,5-trimethoxybenzamide core linked via an ethyl chain to a 5-methyl-2-isopropylphenoxy group. Key molecular features include:

Molecular Formula and Weight

Based on its structure, the molecular formula is C₃₁H₃₇NO₆, yielding a molecular weight of 543.63 g/mol. This aligns with benzamide derivatives exhibiting moderate lipophilicity, as seen in structurally related compounds like 3,4,5-trimethoxy-N-[(4-methylphenyl)(pyridin-3-yl)methyl]benzamide (MW: 392.45 g/mol) .

Physicochemical Properties

Using predictive models and analog data , the following properties are inferred:

PropertyValue
logP (Partition coefficient)~4.2
Hydrogen bond donors1
Hydrogen bond acceptors7
Polar surface area~95 Ų
Solubility (aqueous)Poor (<0.1 mg/mL)

The high logP and low solubility suggest suitability for lipid-rich environments or formulations requiring solubilizing agents.

Synthetic Routes and Methodologies

Key Intermediate: 3,4,5-Trimethoxybenzoic Acid

Synthesis of the benzamide core typically begins with 3,4,5-trimethoxybenzoic acid, a precursor accessible via:

  • Hydrolysis of gallotannins followed by methylation .

  • Friedel-Crafts acylation of 1,2,3-trimethoxybenzene using chloroacetyl chloride under Lewis acid catalysis .

Amide Bond Formation

Coupling the acid to the phenoxyethylamine moiety likely employs:

  • Schotten-Baumann reaction: Reacting 3,4,5-trimethoxybenzoyl chloride with 2-(5-methyl-2-isopropylphenoxy)ethylamine in a biphasic system .

  • Carbodiimide-mediated coupling: Using EDC/HOBt in dichloromethane or DMF for higher yields .

Challenges and Optimization

  • Steric hindrance from the isopropyl group may necessitate elevated temperatures or prolonged reaction times.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required due to byproduct formation .

Research Gaps and Future Directions

  • In vitro screening: Prioritize anticancer (NCI-60 panel) and antimicrobial (Gram-positive/Gram-negative) assays.

  • Formulation studies: Develop nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.

  • Stereoselective synthesis: Resolve enantiomers via chiral HPLC and evaluate differential bioactivity.

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